molecular formula C8H8ClFO B091714 2-(Chloromethyl)-4-fluoro-1-methoxybenzene CAS No. 19415-40-8

2-(Chloromethyl)-4-fluoro-1-methoxybenzene

Cat. No. B091714
Key on ui cas rn: 19415-40-8
M. Wt: 174.6 g/mol
InChI Key: FOTSHPRQKUKARE-UHFFFAOYSA-N
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Patent
US07354920B2

Procedure details

Neat (5-Fluoro-2-methoxy-phenyl)-methanol (19.587 g, 1 equiv.) was added to neat SOCl2 (42.2 mL, 4.6 equiv.) at −78° C. under a nitrogen atmosphere and the solution was then allowed to warn to room temperature and stirred until evolution of gas had ceased. An equivalent volume of anhydrous toluene was added to the flask and the solution heated to 60° C. On cooling the reaction solution was poured onto ice water. The toluene layer was separated and dried (MgSO4) and the solvent removed under reduced pressure. The crude material was sublimed (60-80° C./0.05 mBarr) to give the title compound as a white solid (13.40 g, 61%). 1H NMR (300 MHz, CDCl3): δ 3.87 (s, 3H), 4.60 (s, 2H), 6.79-7.20 (m, 3H).
Quantity
19.587 g
Type
reactant
Reaction Step One
Name
Quantity
42.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH3:11])=[C:6]([CH2:8]O)[CH:7]=1.O=S(Cl)[Cl:14]>C1(C)C=CC=CC=1>[Cl:14][CH2:8][C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
19.587 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)CO)OC
Name
Quantity
42.2 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred until evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to warn to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the reaction solution
ADDITION
Type
ADDITION
Details
was poured onto ice water
CUSTOM
Type
CUSTOM
Details
The toluene layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
(60-80° C./0.05 mBarr)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=C(C=CC(=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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